![molecular formula C8H8F4O2 B13457282 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is an organic compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique three-dimensional structure, which includes a bicyclic ring system with a carboxylic acid functional group and a tetrafluoroethyl substituent. The bicyclo[1.1.1]pentane scaffold is known for its high strain and rigidity, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a key intermediate. One common synthetic route includes the radical or nucleophilic addition across the central bond of [1.1.1]propellane . Another method involves carbene insertion into the central bond of bicyclo[1.1.0]butane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions of the bicyclo[1.1.1]pentane core .
Analyse Chemischer Reaktionen
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. The high strain and electron-withdrawing nature of the bicyclo[1.1.1]pentane core make it reactive towards radical reactions . Common reagents used in these reactions include tert-butoxyl radicals for hydrogen atom abstraction and various nucleophiles for substitution reactions . Major products formed from these reactions include functionalized derivatives of the bicyclo[1.1.1]pentane core .
Wissenschaftliche Forschungsanwendungen
The unique structure of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid makes it valuable in several scientific research applications. In medicinal chemistry, it serves as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, offering improved biological activities, physicochemical properties, and metabolic profiles . In materials science, it is used as a building block for molecular rods, rotors, and supramolecular linker units . Additionally, its high passive permeability and water solubility make it an attractive candidate for drug development .
Wirkmechanismus
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to act as a bioisostere. By replacing traditional aromatic rings or alkyl groups with the bicyclo[1.1.1]pentane scaffold, this compound can alter the pharmacokinetic properties of drug molecules, enhancing their solubility, stability, and biological activity . The electron-withdrawing nature of the tetrafluoroethyl group further contributes to its unique reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared to other bicyclo[1.1.1]pentane derivatives, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid and 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes . These compounds share the same bicyclic core but differ in their substituents, which can significantly impact their chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8F4O2 |
|---|---|
Molekulargewicht |
212.14 g/mol |
IUPAC-Name |
3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H8F4O2/c9-4(10)8(11,12)7-1-6(2-7,3-7)5(13)14/h4H,1-3H2,(H,13,14) |
InChI-Schlüssel |
ZSQVVNDEEISEHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)C(C(F)F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


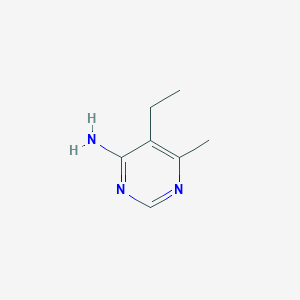
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)
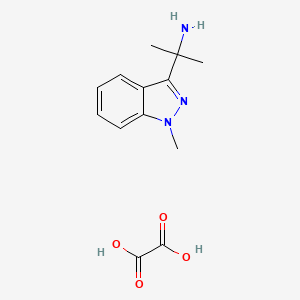
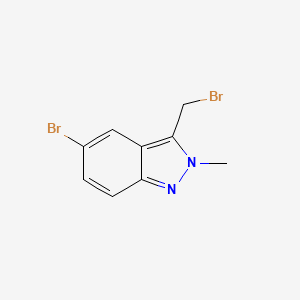
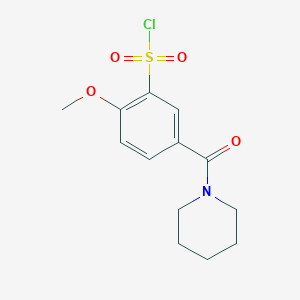
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
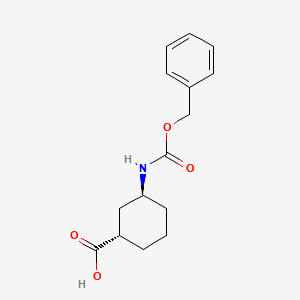
![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)
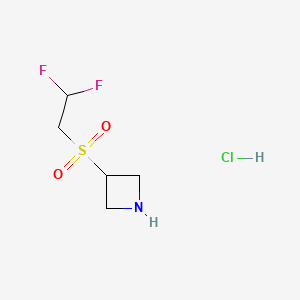
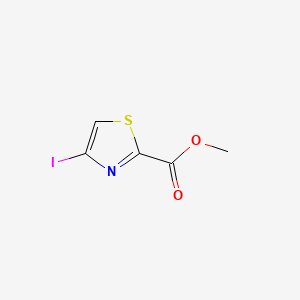
![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)


![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)
